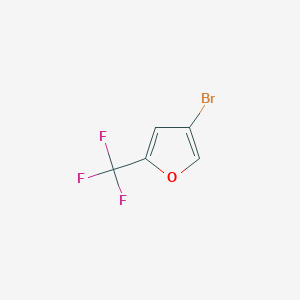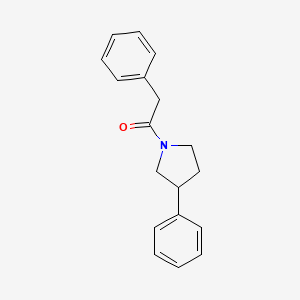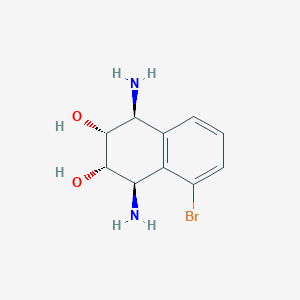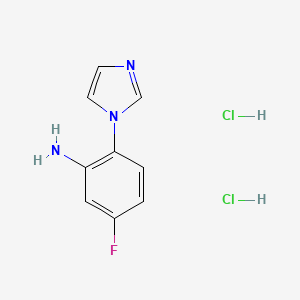
4-Bromo-2-(trifluoromethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)furan is an organic compound with the molecular formula C5H2BrF3O It is a derivative of furan, a heterocyclic aromatic compound, where the furan ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position
Wirkmechanismus
Target of Action
It’s known that the compound can cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It’s known that brominated furans are often used in suzuki–miyaura (sm) cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this process, the bromine atom in the furan ring is replaced by another group, altering the compound’s properties and interactions .
Biochemical Pathways
Given its potential use in sm coupling reactions , it may be involved in the synthesis of various organic compounds.
Pharmacokinetics
Safety data sheets indicate that it can be absorbed through the skin and respiratory tract , suggesting that it may have some degree of bioavailability.
Result of Action
It’s known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce an inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)furan. For instance, its reactivity in SM coupling reactions can be affected by the presence of other reactants, catalysts, and solvents . Additionally, safety data sheets recommend storing the compound at low temperatures (2-8°C) to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)furan can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethyl)furan. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to selectively introduce the bromine atom at the 4-position of the furan ring.
Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of furan and a bromine-containing reagent. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(trifluoromethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Coupling Products: Various biaryl or heteroaryl compounds.
Oxidation Products: Furanones or other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the development of advanced materials, such as polymers and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)furan
- 4-Chloro-2-(trifluoromethyl)furan
- 4-Bromo-2-(trifluoromethyl)thiophene
Uniqueness
4-Bromo-2-(trifluoromethyl)furan is unique due to the combination of the bromine and trifluoromethyl substituents on the furan ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex molecules and materials. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3O/c6-3-1-4(10-2-3)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECHDGCZVYAQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166878-56-2 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992232.png)



![N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2992240.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2992241.png)
![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)
![1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2992245.png)
![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)
![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)
![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

